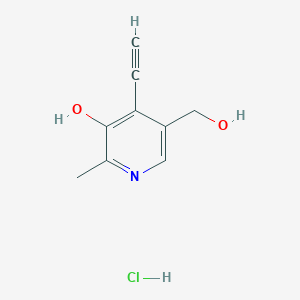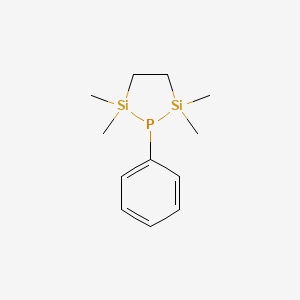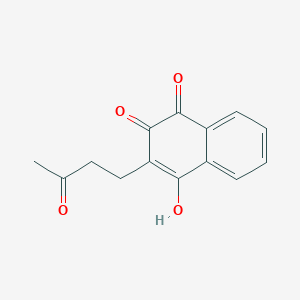
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of recyclable catalysts like nano copper (II) oxide suggest potential scalability for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of human topoisomerase II, leading to apoptosis and mitochondrial dysfunction in cancer cells . The compound’s antibacterial and anti-inflammatory effects are likely due to its ability to interfere with bacterial cell walls and inflammatory pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its antibacterial and anti-inflammatory properties.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Used in the synthesis of novel heterocyclic compounds.
Uniqueness
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione stands out due to its specific structure, which allows for unique interactions in biological systems and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of fluorescent materials further highlight its versatility.
Propriétés
Numéro CAS |
64198-79-4 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O4/c1-8(15)6-7-11-12(16)9-4-2-3-5-10(9)13(17)14(11)18/h2-5,16H,6-7H2,1H3 |
Clé InChI |
OHVFSGGQGWQAFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
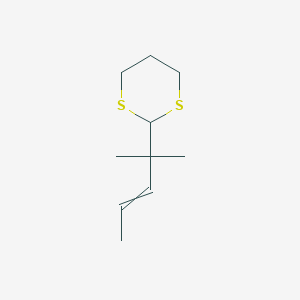
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
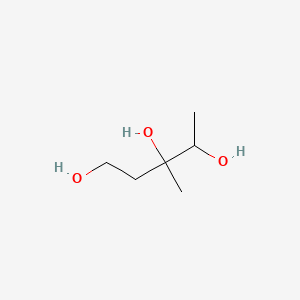
phosphanium](/img/structure/B14495342.png)
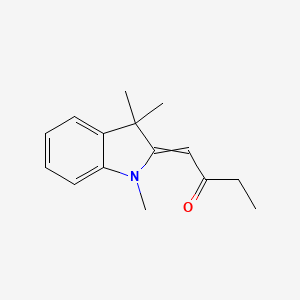
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
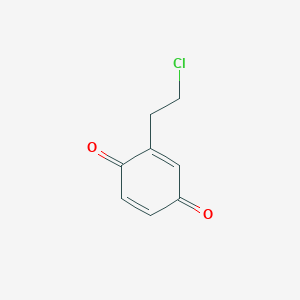
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
